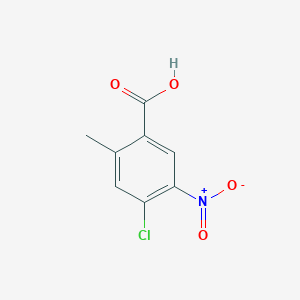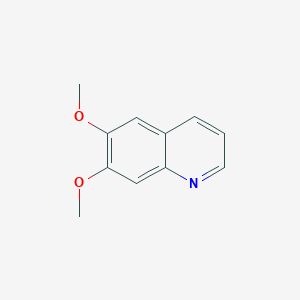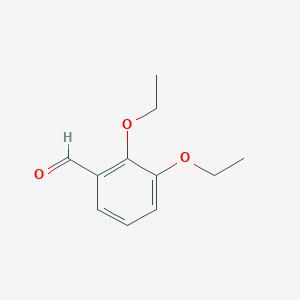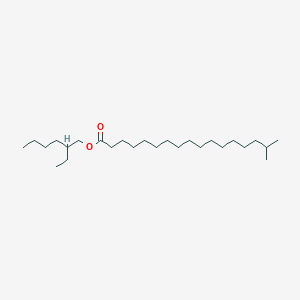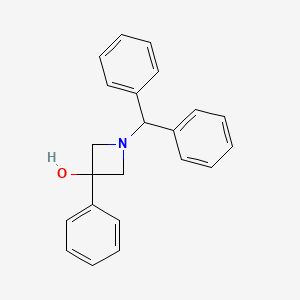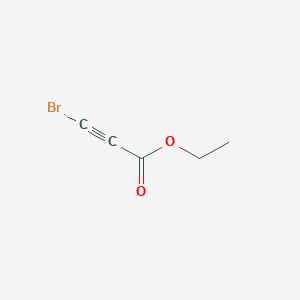
Ethyl 3-bromopropiolate
Vue d'ensemble
Description
Ethyl 3-bromopropiolate: is an organobromine compound with the molecular formula C5H5BrO2. It is a colorless liquid and is known for its role as an alkylating agent. This compound is used in various chemical reactions and has significant applications in scientific research.
Mécanisme D'action
Target of Action
Ethyl 3-bromopropiolate is an organobromine compound . It is primarily an alkylating agent , which means it can introduce an alkyl group into other substances, typically by replacing a hydrogen atom. This property allows it to interact with various biological targets, particularly nucleophilic sites in biological molecules such as DNA and proteins.
Mode of Action
As an alkylating agent, this compound can form covalent bonds with its targets. This is achieved by the replacement of a hydrogen atom in the target molecule with an alkyl group from the this compound . This can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities.
Pharmacokinetics
Its solubility in water, alcohol, benzene, chloroform, and diethyl ether suggests that it may have good bioavailability and could be distributed throughout the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry, well-ventilated place, away from light . Contact with oxidizing agents should be avoided . These precautions help maintain the stability and effectiveness of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: This method involves the reaction of 3-bromopropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield ethyl 3-bromopropiolate.
Hydrobromination of ethyl acrylate: This method involves the addition of hydrogen bromide to ethyl acrylate.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Ethyl 3-bromopropiolate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: this compound can be reduced to ethyl 3-propionate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Addition Reactions: Reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products like ethyl 3-hydroxypropionate, ethyl 3-aminopropionate.
Addition Reactions: Various substituted ethyl propionates.
Reduction Reactions: Ethyl 3-propionate.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-bromopropiolate is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of enzyme inhibitors and other bioactive compounds.
Medicine: this compound is used in the development of new drugs. It is a key intermediate in the synthesis of compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromopropionate: Similar in structure but differs in the position of the bromine atom.
Ethyl bromoacetate: Another alkylating agent with a similar structure but different reactivity.
Methyl 3-bromopropionate: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness: Ethyl 3-bromopropiolate is unique due to its specific reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
ethyl 3-bromoprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXXLMBYWALCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454974 | |
| Record name | Ethyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-03-1 | |
| Record name | Ethyl 3-bromopropiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


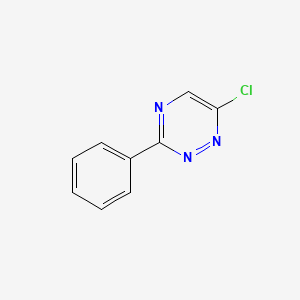
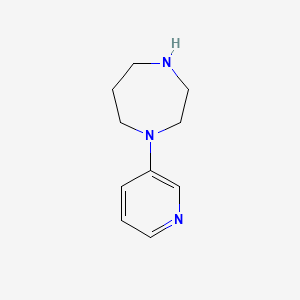


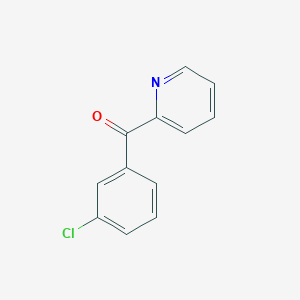
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
